
Sal de monopotasio de NADP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NADP monopotassium salt is a cofactor for dehydrogenases, such as glucose-6-phosphate dehydrogenase . It is used in a variety of diagnostic tests, such as for the determination of glucose and creatine kinase . The molecular formula is C21H27KN7O17P3 .
Molecular Structure Analysis
The molecular structure of NADP monopotassium salt consists of a nicotinamide adenine dinucleotide phosphate (NADP) molecule bound to a potassium ion . The molecular weight is 781.5 g/mol .Chemical Reactions Analysis
NADP monopotassium salt is involved in the transfer of a hydride between NADH and NADP+, which is crucial for many metabolic reactions . It also plays a role in the generation of NADPH, which is a substrate in anabolic reactions and a regulator of oxidative status .Physical And Chemical Properties Analysis
NADP monopotassium salt appears as a white crystalline powder . It has a molecular weight of 817.4 D (NADP: 743.4 D) . It is soluble in water .Aplicaciones Científicas De Investigación
Mitigación del Daño Oxidativo
Las investigaciones sugieren que la suplementación con NADP, sal disódica, puede ayudar a mitigar el daño oxidativo causado por los radicales libres . Esto podría beneficiar potencialmente afecciones como el envejecimiento, las enfermedades neurodegenerativas y los trastornos cardiovasculares .
Investigación Metabolómica
La sal de monopotasio de NADP se utiliza en estudios de investigación metabolómica . Se desarrolló un método que combina la separación por cromatografía de iones (IC) y la espectrometría de alta resolución y masa precisa (HR/AM) para analizar e identificar masas/cargas específicas . Este método proporciona una forma rápida, precisa y sensible de detectar NADH y NADPH, que son necesarios para los estudios de investigación metabolómica .
Función Redox
El dinucleótido de adenina y nicotinamida (NAD+/NADH) y el dinucleótido de adenina y nicotinamida fosfato (NADP+/NADPH) son compuestos biológicos importantes que donan y aceptan electrones en muchas funciones anabólicas y catabólicas . Participan en el ciclo del ácido cítrico para convertir el acetil-CoA metabolizado a partir de grasas, carbohidratos y proteínas en energía en forma de trifosfato de adenosina .
Síntesis de Lípidos, Ácidos Grasos y Colesterol
NADP+ y NADPH proporcionan el poder reductor utilizado para la síntesis de lípidos, ácidos grasos y colesterol .
Respuesta Inmune
El NADPH también reacciona con las especies reactivas de oxígeno (ROS) y genera radicales libres como parte de la respuesta inmune . El NADPH es un mediador que modera los niveles de calcio, la expresión genética, el envejecimiento y la muerte celular .
Mecanismo De Acción
Target of Action
NADP monopotassium salt, also known as Nicotinamide adenine dinucleotide phosphate, is a crucial coenzyme in the cell . It primarily targets enzymes involved in anabolic reactions, such as those in the Calvin cycle and lipid and nucleic acid syntheses . These enzymes require NADP monopotassium salt as a reducing agent .
Mode of Action
NADP monopotassium salt interacts with its targets by acting as an electron donor . It provides the reducing power that drives numerous anabolic reactions . Each molecule of NADP monopotassium salt can acquire two electrons; that is, it can be reduced by two electrons . Only one proton accompanies the reduction .
Biochemical Pathways
NADP monopotassium salt is involved in various biochemical pathways. It participates in many redox reactions in cells, including those in glycolysis and most of those in the citric acid cycle of cellular respiration . NADP monopotassium salt is also the reducing agent produced by the light reactions of photosynthesis and is consumed in the Calvin cycle of photosynthesis . It is used in many other anabolic reactions in both plants and animals .
Pharmacokinetics
It is known that nadp monopotassium salt can be used as a cofactor in a variety of diagnostic tests, such as for the determination of glucose and creatine kinase .
Result of Action
The action of NADP monopotassium salt results in various molecular and cellular effects. It provides the reducing power that drives numerous anabolic reactions, including those responsible for the biosynthesis of all major cell components and many products in biotechnology . It also plays a crucial role in energy production .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
NADP monopotassium salt is involved in several biochemical reactions, primarily as a cofactor for dehydrogenases. For instance, it is a key player in the pentose phosphate pathway, where it interacts with glucose-6-phosphate dehydrogenase. This interaction is crucial for the production of NADPH, which is necessary for reductive biosynthesis and antioxidant defense . Additionally, NADP monopotassium salt interacts with malic enzyme, which catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process .
Cellular Effects
NADP monopotassium salt influences various cellular processes, including cell signaling, gene expression, and metabolism. It is vital for maintaining the redox balance within cells by providing NADPH, which is used in biosynthetic reactions and for detoxifying reactive oxygen species. This compound also affects cell signaling pathways, such as those involving nitric oxide synthase, which relies on NADPH for the production of nitric oxide, a critical signaling molecule .
Molecular Mechanism
At the molecular level, NADP monopotassium salt exerts its effects through its role as a cofactor in enzymatic reactions. It binds to specific enzymes, facilitating the transfer of electrons in redox reactions. For example, in the pentose phosphate pathway, NADP monopotassium salt binds to glucose-6-phosphate dehydrogenase, enabling the enzyme to catalyze the oxidation of glucose-6-phosphate and the reduction of NADP+ to NADPH . This process is essential for generating the reducing power needed for various biosynthetic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NADP monopotassium salt can change over time due to its stability and degradation. The compound is relatively stable when stored at -15 to -25°C, maintaining its activity for up to 12 months . Prolonged exposure to higher temperatures or light can lead to degradation, reducing its effectiveness in biochemical assays. Long-term studies have shown that NADP monopotassium salt can have sustained effects on cellular function, particularly in maintaining redox balance and supporting anabolic reactions .
Dosage Effects in Animal Models
The effects of NADP monopotassium salt vary with different dosages in animal models. At low to moderate doses, it supports normal cellular functions by providing the necessary reducing power for biosynthetic reactions. At high doses, it can lead to an imbalance in redox homeostasis, potentially causing oxidative stress and cellular damage . Studies have shown that there is a threshold beyond which the beneficial effects of NADP monopotassium salt diminish, and adverse effects become more pronounced .
Metabolic Pathways
NADP monopotassium salt is involved in several metabolic pathways, including the pentose phosphate pathway and the malic enzyme pathway. In the pentose phosphate pathway, it interacts with glucose-6-phosphate dehydrogenase to produce NADPH, which is essential for reductive biosynthesis and antioxidant defense . In the malic enzyme pathway, NADP monopotassium salt is a cofactor for malic enzyme, facilitating the conversion of malate to pyruvate and generating NADPH in the process .
Transport and Distribution
Within cells, NADP monopotassium salt is transported and distributed by specific transporters and binding proteins. These transporters ensure that the compound reaches the necessary cellular compartments where it can participate in biochemical reactions. For example, NADP monopotassium salt is transported into the mitochondria, where it plays a role in maintaining the redox balance and supporting energy production .
Subcellular Localization
NADP monopotassium salt is localized in various subcellular compartments, including the cytoplasm, mitochondria, and peroxisomes. Its activity and function can be influenced by its localization, as different compartments have distinct metabolic needs. For instance, in the mitochondria, NADP monopotassium salt is crucial for maintaining the redox balance and supporting the production of ATP through oxidative phosphorylation . Targeting signals and post-translational modifications help direct NADP monopotassium salt to specific compartments, ensuring its proper function within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for NADP monopotassium salt involves the conversion of NADP disodium salt to NADP monopotassium salt through a series of chemical reactions.", "Starting Materials": [ "NADP disodium salt", "Potassium chloride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve NADP disodium salt in water to form a solution.", "Add potassium chloride to the solution and stir until the salt dissolves.", "Add sodium hydroxide to the solution to adjust the pH to 7.0.", "Add hydrochloric acid dropwise to the solution until the pH reaches 6.0.", "Filter the solution to remove any precipitate.", "Concentrate the solution under reduced pressure to remove excess water.", "Add ethanol to the solution to precipitate NADP monopotassium salt.", "Filter the precipitate and wash with ethanol.", "Dry the NADP monopotassium salt under vacuum." ] } | |
| 68141-45-7 | |
Fórmula molecular |
C21H28KN7O17P3 |
Peso molecular |
782.5 g/mol |
Nombre IUPAC |
potassium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3.K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
Clave InChI |
WSTVOTOFMQERCI-QYZPTAICSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K] |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K+] |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


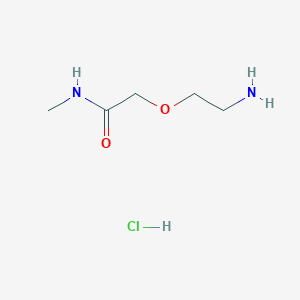
![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)

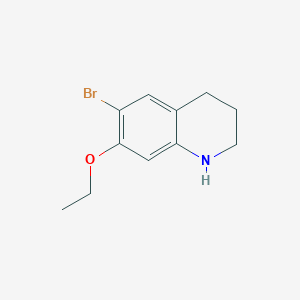
![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)

![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1448150.png)
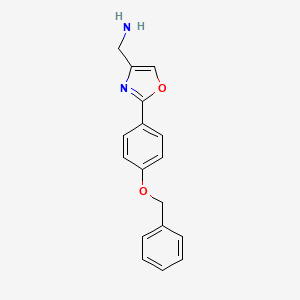
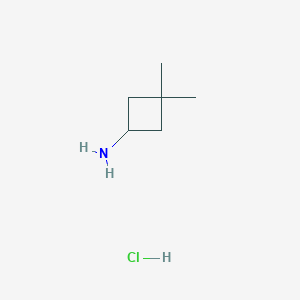

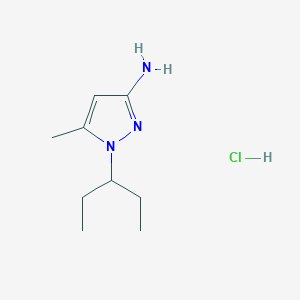
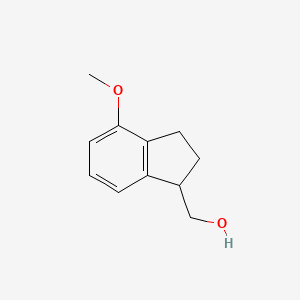
![{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448160.png)
![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)
